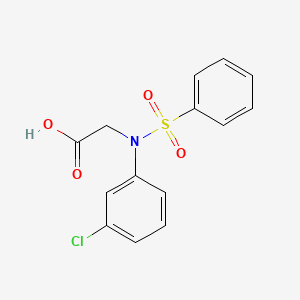

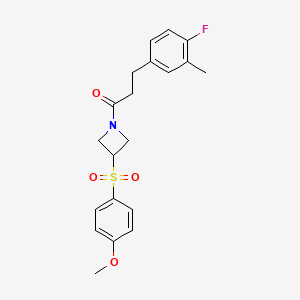

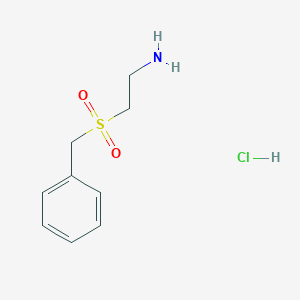

N-(3-chlorophenyl)-N-(phenylsulfonyl)glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chlorophenyl)-N-(phenylsulfonyl)glycine, commonly referred to as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), a protein that plays a crucial role in the immune system.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Factor Xa Inhibition

N-(3-chlorophenyl)-N-(phenylsulfonyl)glycine derivatives have been identified as potent inhibitors of Factor Xa, an essential enzyme in the coagulation cascade. The optimization of N-substitution on the glycine moiety has been shown to enhance hydrophobic interactions within the active site of Factor Xa, potentially offering therapeutic avenues for anticoagulant drugs (J. Kohrt et al., 2006).

2. Aldose Reductase Inhibition

N-[[(substituted amino)phenyl]sulfonyl]glycines have been synthesized and evaluated for their inhibitory potential against aldose reductase, an enzyme implicated in diabetic complications. Compounds with increased lipophilic character have shown significant inhibitory activity, highlighting their potential in managing conditions related to diabetes (C. Mayfield & J. Deruiter, 1987).

Materials Science Applications

3. Crystal Engineering

N-(3-carboxyphenyl)sulfonyl]glycine has been utilized in the synthesis of novel ligands for crystal engineering. These ligands have formed complexes with metals such as Cu(II) and Mn(II), demonstrating potential for creating new materials with unique properties (Lufang Ma et al., 2008).

Agricultural Sciences Applications

4. Glyphosate Tolerance in Soybeans

Research has explored the genetic modification of soybeans to express a bacterial enzyme that confers tolerance to glyphosate, a widely used herbicide. This advancement allows for the in-season application of glyphosate for weed control without damaging the crop, showcasing a direct agricultural application of related glycine derivatives (S. Padgette et al., 1995).

Environmental Science Applications

5. Sewage Treatment Plant Behavior

The behavior of related compounds, such as N-(phenylsulfonyl)glycine, in municipal sewage treatment plants has been studied to understand their degradation and transformation processes. This research is crucial for assessing the environmental impact of these compounds and optimizing wastewater treatment protocols (S. Krause & H. Schöler, 2000).

Propiedades

IUPAC Name |

2-[N-(benzenesulfonyl)-3-chloroanilino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO4S/c15-11-5-4-6-12(9-11)16(10-14(17)18)21(19,20)13-7-2-1-3-8-13/h1-9H,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSWVNDLEJZUHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-N-(phenylsulfonyl)glycine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

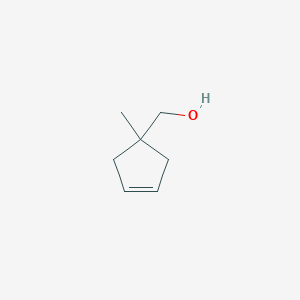

![Methyl 7-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2915702.png)

![N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide](/img/structure/B2915703.png)

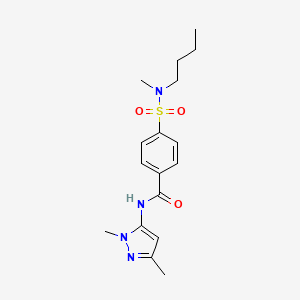

![Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2915706.png)

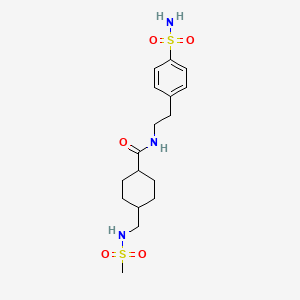

![N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2915710.png)

![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2915711.png)